REACTION_CXSMILES
|
N1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2N=N1.Cl[C:11]1[CH:27]=[CH:26][C:14]2=[N:15][N:16]([C:18]3[CH:23]=[C:22]([CH3:24])[CH:21]=[CH:20][C:19]=3[OH:25])[N:17]=[C:13]2[CH:12]=1>>[OH:25][C:19]1[C:20]([CH2:8][CH2:9][CH2:4][CH2:5][CH2:6][CH2:7][CH2:4][CH2:9][CH2:8][CH2:7][CH2:6][CH3:5])=[CH:21][C:22]([CH3:24])=[CH:23][C:18]=1[N:16]1[N:17]=[C:13]2[CH:12]=[CH:11][CH:27]=[CH:26][C:14]2=[N:15]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=NC2=C1C=CC=C2
|
Name
|
5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2C(=NN(N2)C2=C(C=CC(=C2)C)O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1CCCCCCCCCCCC)C)N1N=C2C(=N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2N=N1.Cl[C:11]1[CH:27]=[CH:26][C:14]2=[N:15][N:16]([C:18]3[CH:23]=[C:22]([CH3:24])[CH:21]=[CH:20][C:19]=3[OH:25])[N:17]=[C:13]2[CH:12]=1>>[OH:25][C:19]1[C:20]([CH2:8][CH2:9][CH2:4][CH2:5][CH2:6][CH2:7][CH2:4][CH2:9][CH2:8][CH2:7][CH2:6][CH3:5])=[CH:21][C:22]([CH3:24])=[CH:23][C:18]=1[N:16]1[N:17]=[C:13]2[CH:12]=[CH:11][CH:27]=[CH:26][C:14]2=[N:15]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=NC2=C1C=CC=C2
|
Name
|
5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2C(=NN(N2)C2=C(C=CC(=C2)C)O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1CCCCCCCCCCCC)C)N1N=C2C(=N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |